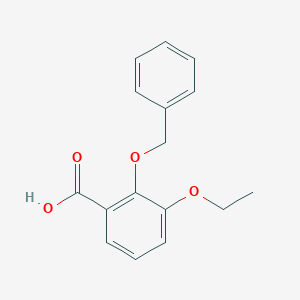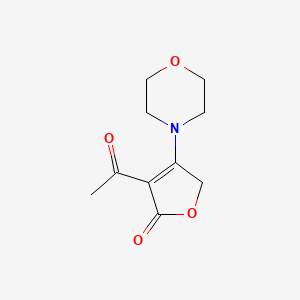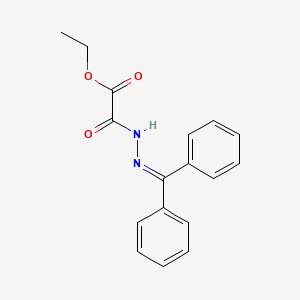
1-Hydroxy-2-oxocyclohexane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-2-oxocyclohexane-1-sulfonic acid is an organic compound with the molecular formula C6H10O5S It is characterized by the presence of a hydroxyl group, a ketone group, and a sulfonic acid group attached to a cyclohexane ring
Vorbereitungsmethoden
The synthesis of 1-Hydroxy-2-oxocyclohexane-1-sulfonic acid typically involves the reaction of cyclohexanone with sulfonating agents under controlled conditions. One common method includes the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is carefully controlled to avoid decomposition of the product. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
1-Hydroxy-2-oxocyclohexane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-2-oxocyclohexane-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-2-oxocyclohexane-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can act as a strong acid, facilitating proton transfer reactions. The ketone group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-2-oxocyclohexane-1-sulfonic acid can be compared with other similar compounds such as:
Cyclohexanone: Lacks the sulfonic acid group, making it less acidic.
Cyclohexane-1,2-diol: Contains two hydroxyl groups but lacks the ketone and sulfonic acid groups.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
919281-44-0 |
|---|---|
Molekularformel |
C6H10O5S |
Molekulargewicht |
194.21 g/mol |
IUPAC-Name |
1-hydroxy-2-oxocyclohexane-1-sulfonic acid |
InChI |
InChI=1S/C6H10O5S/c7-5-3-1-2-4-6(5,8)12(9,10)11/h8H,1-4H2,(H,9,10,11) |
InChI-Schlüssel |
MAXUFFPMPJIHJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(=O)C1)(O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


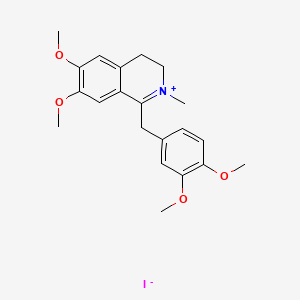
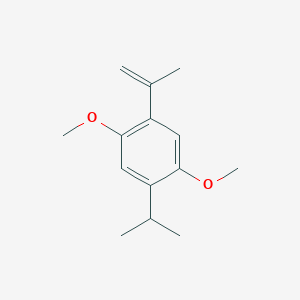

![(2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol](/img/structure/B14176191.png)
![N-Hydroxy-3-[(4-phenylbutyl)sulfamoyl]propanamide](/img/structure/B14176197.png)
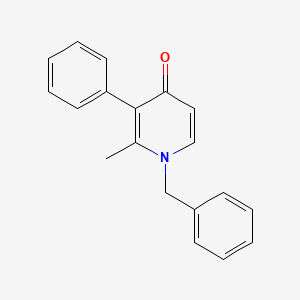
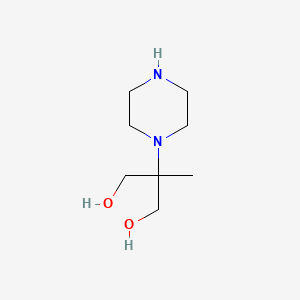
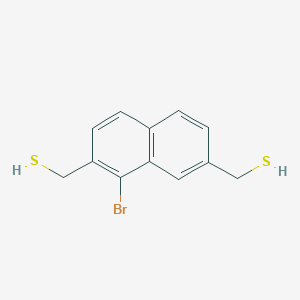
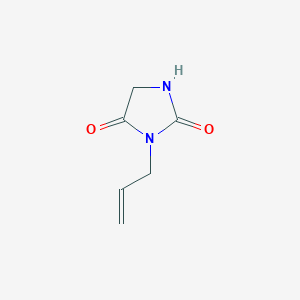
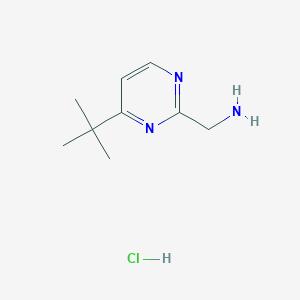
![1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro-](/img/structure/B14176247.png)
